benzyl (3R)-3-ethynylpiperidine-1-carboxylate
CAS No.:
Cat. No.: VC18630533
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO2 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | benzyl (3R)-3-ethynylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H17NO2/c1-2-13-9-6-10-16(11-13)15(17)18-12-14-7-4-3-5-8-14/h1,3-5,7-8,13H,6,9-12H2/t13-/m0/s1 |
| Standard InChI Key | KBNFDNHGSXITIT-ZDUSSCGKSA-N |
| Isomeric SMILES | C#C[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C#CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a piperidine ring, a saturated heterocycle with one nitrogen atom, substituted at the 3-position by an ethynyl group () and at the 1-position by a benzyl carboxylate group (). The (3R) configuration confers chirality, making enantioselective synthesis a critical consideration .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.30 g/mol |
| CAS Number | 2381640-98-6 |
| IUPAC Name | Benzyl (3R)-3-ethynylpiperidine-1-carboxylate |
| SMILES | \text{C#C[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2} |
| InChIKey | KBNFDNHGSXITIT-ZDUSSCGKSA-N |
The stereochemistry is validated by the (R)-configuration at the 3-position, as indicated in the isomeric SMILES string .
Synthetic Methodologies
Enantioselective Alkynylation
The ethynyl group is introduced via copper-catalyzed alkynylation, a method demonstrated in related quinolone systems . Using chiral ligands such as (S,S,Ra)-UCD-Phim, enantioselectivities exceeding 90% have been achieved for analogous compounds, suggesting applicability to piperidine substrates .
Reaction Scheme:
Protecting Group Strategy
The benzyl carboxylate moiety serves as a protective group, removable via hydrogenolysis or acid hydrolysis. This strategy is critical for subsequent functionalization in drug synthesis.
Applications in Medicinal Chemistry
Click Chemistry Reagent
The ethynyl group enables Huisgen cycloaddition with azides, forming triazole linkages for bioconjugation. This reactivity is exploited in:
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Drug Delivery Systems: Site-specific tagging of therapeutics.
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Proteomics: Labeling biomolecules for imaging or pull-down assays.
Pharmacophore Development
Piperidine scaffolds are ubiquitous in CNS drugs due to their blood-brain barrier permeability. The ethynyl group’s linear geometry and hydrogen-bonding capability may enhance target binding in neurological disorders .
Industrial and Research Use
Table 2: Supplier Specifications
| Supplier | Purity | Quantity | Price |
|---|---|---|---|
| VulcanChem | ≥97% | 100 mg | $85 |
| Aladdin Scientific | ≥97% | 100 mg | $92 |
Future Directions
Unresolved Challenges
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Stereoselective Synthesis: Improving enantiomeric excess (ee) beyond 97% .
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Biological Profiling: Toxicity, pharmacokinetic, and target engagement studies are absent.
Interdisciplinary Opportunities
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Materials Science: Incorporation into metal-organic frameworks (MOFs) for catalysis.
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Chemical Biology: Photoaffinity labeling via ethynyl-radical intermediates.
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